molecular formula C7H9NO B1329557 2,6-Dimethyl-4-Hydroxypyridine CAS No. 7516-31-6

2,6-Dimethyl-4-Hydroxypyridine

Cat. No.: B1329557
CAS No.: 7516-31-6
M. Wt: 123.15 g/mol
InChI Key: PRAFLUMTYHBEHE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-Hydroxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-Hydroxypyridine can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to yield the desired product.

Another method involves the cyclization of 2,6-dimethyl-4-pyridone with a suitable reagent under acidic conditions. This method is often preferred for its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-Hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,6-Dimethyl-4-pyridone

    Reduction: 2,6-Dimethyl-4-aminopyridine

    Substitution: Various halogenated or nitro-substituted derivatives

Scientific Research Applications

2,6-Dimethyl-4-Hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-Hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the methyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-pyridone
  • 2,6-Dimethyl-4-aminopyridine
  • 2,6-Dimethylpyridine

Uniqueness

2,6-Dimethyl-4-Hydroxypyridine is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the methyl groups increase its hydrophobicity and stability.

Properties

IUPAC Name

2,6-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAFLUMTYHBEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929234
Record name 2,6-Dimethylpyridin-4(1H)-one
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-44-6, 7516-31-6
Record name 2,6-Dimethyl-4-pyridinol
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Record name 4(1H)-Pyridinone, 2,6-dimethyl-
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Record name 2,6-Dimethyl-4-pyridinol
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Record name 13603-44-6
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Record name 2,6-Dimethylpyridin-4(1H)-one
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Record name 2,6-dimethylpyridin-4-ol
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Record name 2,6-DIMETHYL-4-PYRIDINOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dimethyl-pyran-4-one (ALDRICH, 7.44 g) in ethanol (40 ml) was added commercial 30% aqueous ammonia (140 ml). The mixture was heated to 140° C. in steel reactor for 8 h, then allowed to cool to room temperature overnight. The mixture was filtered and the ethanol removed under vacuum. The precipitate formed was isolated by filtration to afford a first crop of 1.9 g of the title compound. The filtrate was concentrated to dryness to afford a second crop of 5.2 g of the title compound, which were not further purified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is interesting about the solid-state structure of 2,6-Dimethyl-4-Hydroxypyridine?

A1: While this compound can theoretically exist in two tautomeric forms – the pyridinol (hydroxy) form and the pyridone (oxo) form – research has shown that it predominantly exists in the pyridone form in its solid state. This was confirmed through single-crystal X-ray diffraction studies. []

Q2: Can you describe a method for synthesizing 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine and highlight key factors influencing its production?

A2: 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine can be synthesized through a two-step reaction. []

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